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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818098

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural and chemical properties of novel compounds is paramount. This
technical guide provides a detailed overview of the spectroscopic data for Acoforestinine, a
C19-diterpenoid alkaloid. The information presented herein is crucial for the identification,
characterization, and further development of this complex natural product.

Acoforestinine, also known as 8-O-ethylyunaconitine, is a naturally occurring diterpenoid
alkaloid isolated from plants of the Aconitum genus, notably Aconitum forrestii and Aconitum
carmichaeli. Its molecular formula is C35H51NO10, and it has a CAS number of 110011-77-3.
The structural elucidation of this intricate molecule has been primarily accomplished through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While a comprehensive, publicly available dataset containing the complete raw and tabulated
spectroscopic data for Acoforestinine remains elusive, this guide synthesizes the available
information and provides context based on the analysis of closely related C19-diterpenoid
alkaloids. The following tables present the expected ranges and key features for the NMR, IR,
and MS data of Acoforestinine, based on published literature for analogous compounds.

Table 1: Predicted *H and **C NMR Data for the Core
Skelton of Acoforestinine
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Predicted **C Chemical

Predicted *H Chemical

Position . . s
Shift (ppm) Shift (ppm) & Multiplicity

1 82-86 3.0-3.5 (d)

2 25-30 1.8-2.2 (m)

3 32-36 2.0-2.5 (m)

4 38-42 -

5 45-50 2.5-3.0 (d)

6 88-92 4.0-4.5 (d)

7 48-52 2.8-3.2 (M)

8 78-82 -

9 42-46 2.2-2.6 (d)

10 38-42 2.0-2.4 (d)

11 49-53 -

12 28-32 1.5-2.0 (m)

13 74-78 -

14 82-86 4.8-5.2 (d)

15 35-40 2.0-2.5 (m)

16 80-84 3.8-4.2 (1)

17 60-64 3.0-3.5 (s)

18 78-82 3.5-4.0 (d), 4.0-4.5 (d)

19 55-60 2.8-3.2 (d), 3.2-3.6 (d)

N-CH2CHs 48-52 2.5-3.0 (q)

N-CH2CHs 13-17 1.0-1.5 ()
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Note: The predicted chemical shifts are based on data from analogous C19-diterpenoid
alkaloids and may vary slightly for Acoforestinine.

Table 2: Key Infrared (IR) Absorption Bands for

Acoforestinine
Wavenumber (cm~?) Functional Group
3500-3200 O-H stretch (hydroxyl groups)
2950-2850 C-H stretch (alkane)
1735-1715 C=0 stretch (ester)
1250-1000 C-O stretch (ethers, esters, alcohols)

Table 3: Expected Mass Spectrometry (MS)
- : f Acof ..

m/z Fragmentation Pathway
646.3642 [M+H]*

614.3381 [M+H - CH3OH]*

586.3430 [M+H - CaHsOH]*
554.3170 [M+H - C2HsOH - CH3OH]*

Experimental Protocols

The isolation and structural characterization of Acoforestinine and its analogs typically follow
a standardized workflow in natural product chemistry.

Isolation of Acoforestinine

A general procedure for the extraction and isolation of Acoforestinine from plant material,
such as the roots of Aconitum species, is as follows:

o Extraction: The air-dried and powdered plant material is percolated with a suitable solvent,
often an acidified aqueous solution, to extract the alkaloids in their salt form.
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 Basification and Liquid-Liquid Extraction: The acidic extract is then basified, typically with
ammonia, to a pH of around 9-10. This converts the alkaloid salts back to their free base
form, which can then be extracted into an organic solvent like chloroform or ethyl acetate.

o Chromatographic Separation: The crude alkaloid extract is subjected to repeated column
chromatography on silica gel or alumina. A gradient elution system with increasing solvent
polarity is used to separate the complex mixture of alkaloids. Fractions are collected and
monitored by thin-layer chromatography (TLC).

 Purification: Fractions containing Acoforestinine are combined and further purified by
preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure
compound.

Spectroscopic Analysis

The purified Acoforestinine is then subjected to a suite of spectroscopic analyses for
structural elucidation:

e NMR Spectroscopy: *H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)
experiments are conducted to determine the carbon-hydrogen framework of the molecule.
Samples are typically dissolved in deuterated solvents like chloroform-d or methanol-d4.

e Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the functional groups
present in the molecule, such as hydroxyl (-OH), carbonyl (C=0), and ether (C-O) groups.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular weight and elemental composition of the compound. Tandem mass
spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides
valuable information about the connectivity of the molecule.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a complex natural product like Acoforestinine from
its spectroscopic data follows a logical progression.
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Spectroscopic Analysis Data Interpretation & Structure Elucidation

Molecular Formula
MSEHIRMS (from HRMS)

Isolation & Purification
Plant Material Extraction Chromatographic Functional Groups
(e.g., Aconitum roots) Purification (from IR)

NMR Carbon-Hydrogen
(1D & 2D) Framework (from NMR)

Click to download full resolution via product page

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Acoforestinine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818098#spectroscopic-data-of-acoforestinine-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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